molecular formula C9H7ClO2 B11723800 7-Chloroisochroman-4-one

7-Chloroisochroman-4-one

Cat. No.: B11723800
M. Wt: 182.60 g/mol
InChI Key: DSNFAJIDLBDBDW-UHFFFAOYSA-N
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Description

7-Chloroisochroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It is a derivative of isochromanone, characterized by the presence of a chlorine atom at the 7th position of the isochroman-4-one structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisochroman-4-one typically involves the chlorination of isochroman-4-one. One common method includes the reaction of isochroman-4-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloroisochroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroisochroman-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 7th position enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site or by blocking receptor-ligand interactions, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and biological activity. This substitution enhances its potential as a pharmacophore in drug design and development .

Properties

IUPAC Name

7-chloro-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFAJIDLBDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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